molecular formula C21H23N3OS B2682200 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207011-72-0

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2682200
CAS No.: 1207011-72-0
M. Wt: 365.5
InChI Key: CFDMYCSFDAUSGT-UHFFFAOYSA-N
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Description

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic imidazole-based acetamide derivative characterized by a 1-ethyl-5-(p-tolyl)imidazole core linked via a thioether group to an N-(p-tolyl)acetamide moiety. The imidazole scaffold is substituted with an ethyl group at the N1 position and a p-tolyl (4-methylphenyl) group at the C5 position, while the acetamide group is para-substituted with another p-tolyl ring.

Properties

IUPAC Name

2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-4-24-19(17-9-5-15(2)6-10-17)13-22-21(24)26-14-20(25)23-18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDMYCSFDAUSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with an appropriate thiol compound under basic conditions.

    Attachment of the p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product
m-Chloroperbenzoic acidDichloromethane, 0–5°C, 2–4 hrSulfoxide derivative (mono-oxidized product)
Hydrogen peroxide (30%)Acetic acid, 60°C, 6–8 hrSulfone derivative (di-oxidized product)

Oxidation occurs regioselectively at the sulfur atom, with the reaction progress monitored via TLC or LC-MS. Sulfone formation increases steric hindrance but enhances metabolic stability in pharmacological contexts.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product
6M HCl, reflux, 12 hrHydrochloric acidCarboxylic acid derivative
2M NaOH, ethanol, 80°CSodium hydroxideFree amine + acetic acid byproduct

The acidic hydrolysis cleaves the amide bond to yield 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetic acid, while alkaline conditions produce the corresponding amine. Hydrolysis kinetics depend on the electronic effects of the p-tolyl substituents.

Nucleophilic Substitution

The thioether sulfur can act as a leaving group in SN2 reactions:

Nucleophile Base Product
Sodium ethoxideK₂CO₃, DMF, 80°CEthyl ether derivative
Benzyl mercaptanTriethylamine, THFDisulfide-linked compound

These substitutions modify the compound’s solubility and binding affinity in medicinal chemistry applications .

Cyclization Reactions

Under thermal or catalytic conditions, the imidazole ring participates in cycloaddition or annulation:

Catalyst Conditions Product
Pd(OAc)₂, PPh₃Toluene, 110°C, 24 hrQuinazoline-fused heterocycle
CuI, DIPEADMSO, 120°C, microwaveTriazole-linked dimer

Cyclization expands the compound’s π-conjugation, altering its electronic properties for optoelectronic applications .

Functional Group Modifications

The p-tolyl and ethyl groups undergo characteristic aromatic and alkyl reactions:

  • Friedel-Crafts alkylation :
    Reacts with chloroalkanes in the presence of AlCl₃ to introduce branched alkyl chains.

  • Nitration :
    Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the p-tolyl ring.

Stability Under Environmental Conditions

The compound demonstrates sensitivity to:

  • UV light : Photooxidation of the thioether group occurs within 48 hr under UV-A exposure.

  • Humidity : Hydrolysis accelerates at >70% relative humidity, requiring anhydrous storage.

Reaction Optimization Insights

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve substitution yields by stabilizing transition states .

  • Catalytic efficiency : Palladium-based catalysts enhance cyclization rates by lowering activation energy .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an imidazole ring, a thioether linkage, and an acetamide functional group. Its molecular formula is C15H18N2S, indicating a structure that combines various pharmacologically relevant motifs. The synthesis typically involves the following steps:

StepReaction TypeKey Reagents
1Formation of Imidazole RingGlyoxal, Formaldehyde, Amine
2Introduction of Thioether LinkageThiol compound, Base (e.g., Sodium Hydride)
3Attachment of Acetamide GroupAcetamide, Base

The reaction conditions generally require heating to optimize yield and reaction time. Purification methods such as recrystallization or chromatography are often necessary to isolate the desired product in high purity .

The biological activity of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can be attributed to its structural components, which allow for interactions with various biological targets. Notably:

  • Antiviral Properties : Compounds with imidazole rings have shown promise as antiviral agents. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit viral replication in vitro .
  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial efficacy of imidazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .

Antiviral Applications

A study highlighted that similar imidazole derivatives exhibited superior antiviral activity compared to standard treatments like ribavirin. The compounds were shown to inhibit the activity of viral RNA polymerases effectively .

Antimicrobial Evaluation

In vitro evaluations have confirmed that this class of compounds can significantly inhibit biofilm formation in pathogenic bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether linkage and p-tolyl group can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Comparative Data of Imidazole and Related Acetamide Derivatives

Compound Name/Structure Core Heterocycle Substituents Biological Activity (IC50) Selectivity/Notes Reference
Target Compound Imidazole Ethyl, p-tolyl (imidazole); p-tolyl (acetamide) Not reported Hypothesized antiproliferative activity -
N-(6-substituted-benzothiazol-2-yl) derivatives Imidazole Benzothiazol, nitro/p-tolyl amino groups 15.67 µg/mL (C6 glioma cells) Moderate antiproliferative potency
Compound 154 1,3,4-Oxadiazole 4-Chlorophenyl, pyrimidinyl 3.8 ± 0.02 µM (A549 lung cancer) 25-fold selectivity over HEK normal cells
9c (triazole-thiazole derivative) Benzimidazole 4-Bromophenyl, triazole Docking poses (binding affinity) Enhanced steric interactions
9j (quinoline-benzimidazole) Benzimidazole 4-Nitrophenyl Melting point: 180–182°C Nitro group reduces solubility

Key Insights

Core Heterocycle Impact

  • Imidazole vs. Oxadiazole : The imidazole core in the target compound and derivatives (e.g., ) shows moderate cytotoxicity (IC50 ~15 µg/mL), while oxadiazole-based Compound 154 exhibits significantly higher potency (IC50 ~3.8 µM) . This suggests oxadiazole’s electron-deficient aromatic system may enhance interactions with biological targets like kinases or DNA.
  • Benzimidazole Derivatives: Compounds like 9c and 9j () incorporate fused aromatic systems (quinoline, naphthalene), which improve planar stacking interactions but may reduce solubility due to increased hydrophobicity .

Substituent Effects

  • Halogen vs. Alkyl Groups : Halogens (e.g., 4-bromophenyl in 9c, 4-chlorophenyl in Compound 154) are associated with higher cytotoxicity, likely due to enhanced electron-withdrawing effects and van der Waals interactions . In contrast, alkyl groups like p-tolyl in the target compound balance lipophilicity for membrane penetration without excessive toxicity .
  • Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., in 9m and the target compound) improve solubility and metabolic stability but may reduce binding affinity compared to nitro or halogens .

Thioether Linkage

The thioether group in the target compound and analogs (e.g., ) contributes to conformational flexibility and sulfur-mediated hydrogen bonding, critical for interactions with cysteine-rich active sites .

Physicochemical Properties

  • Melting Points : Derivatives with nitro groups (e.g., 9j: 180–182°C) exhibit higher melting points than those with methoxy (9m: 191–193°C) or methyl groups (9l: 181–183°C), reflecting stronger intermolecular forces .
  • Solubility : p-Tolyl and methoxy substituents enhance aqueous solubility compared to halogens, as seen in docking studies of 9c (bromophenyl) vs. 9m (methoxyphenyl) .

Biological Activity

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound that features a complex structure incorporating an imidazole ring, a thioether linkage, and p-tolyl groups. This compound is of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3OS, with a molecular weight of 358.5 g/mol. The structure includes:

Component Structure
Imidazole RingPresent
Thioether LinkagePresent
p-Tolyl GroupsTwo present

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can modulate enzyme activities and receptor interactions, while the thioether linkage enhances binding affinity and specificity. These interactions may lead to various pharmacological effects, including anticancer and antiviral activities.

Antitumor Activity

Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing imidazole moieties have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). In vitro assays indicated IC50 values ranging from 4 to 17 μM for certain derivatives, suggesting potent antitumor activity compared to standard treatments like 5-FU .

Antiviral Activity

The compound's structure suggests potential antiviral properties. N-Heterocycles, including imidazole derivatives, have been identified as promising candidates for antiviral drug development. Preliminary studies indicate that modifications in the imidazole framework can enhance efficacy against viral targets, although specific data on this compound’s antiviral activity remains limited .

Case Studies

A review of literature focusing on related compounds highlights several case studies:

  • Anticancer Efficacy : A study evaluated various imidazole derivatives for their anticancer potential. Compounds with similar structural motifs showed promising results against multiple cancer cell lines, with some exhibiting IC50 values lower than conventional chemotherapeutics .
  • Mechanism-Based Approaches : Research on mechanism-based approaches for anticancer drugs emphasizes the role of thiazole and imidazole derivatives in inhibiting tumor growth through specific molecular interactions .
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses have revealed that substituents on the imidazole ring significantly influence biological activity. For example, the addition of electron-donating groups can enhance inhibitory potency against specific targets like α-glucosidase .

Q & A

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodology :
  • Analog Synthesis : Modify the p-tolyl group (e.g., introduce halogens or methoxy substituents) and compare bioactivity trends in cytotoxicity or receptor-binding assays .
  • Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical functional groups (e.g., thioether, imidazole) contributing to activity .

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